molecular formula C7H10N2O B1274219 5-Amino-2-ethoxypyridine CAS No. 52025-34-0

5-Amino-2-ethoxypyridine

Cat. No.: B1274219
CAS No.: 52025-34-0
M. Wt: 138.17 g/mol
InChI Key: UXIPFCIFZLFXNC-UHFFFAOYSA-N
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Description

5-Amino-2-ethoxypyridine: is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a derivative of pyridine, characterized by an amino group at the 5-position and an ethoxy group at the 2-position of the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Amino-2-ethoxypyridine can be synthesized from 2-ethoxy-5-nitropyridine through a reduction reaction . The nitro group is reduced to an amino group using common reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder in acidic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-2-ethoxypyridine can undergo oxidation reactions where the amino group is converted to a nitro group or other oxidized forms.

    Reduction: The compound itself is often synthesized through reduction reactions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of 5-nitro-2-ethoxypyridine.

    Reduction: Formation of this compound from 2-ethoxy-5-nitropyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Amino-2-ethoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules.

Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its derivatives have potential therapeutic applications due to their biological activity.

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-ethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the ethoxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-ethoxypyridine is unique due to the presence of both an amino and an ethoxy group on the pyridine ring, which provides distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

6-ethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIPFCIFZLFXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199995
Record name Pyridine, 5-amino-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52025-34-0
Record name 6-Ethoxypyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52025-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-amino-2-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 5-amino-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-ethoxy-5-nitropyridine (3.60 g) and 10% Pd/C (360 mg) in ethanol (40 mL) was placed in a Paar bottle and shaken under hydrogen (50 PSI) for 16 h. The mixture was filtered through Celite using dichloromethane and concentrated to give 2.892 g of 2-ethoxy-5-aminopyridine as a gold solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
360 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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